SerBut: A Technical Guide to a Novel Serine-Conjugated Butyrate Prodrug for Autoimmune and Inflammatory Diseases
SerBut: A Technical Guide to a Novel Serine-Conjugated Butyrate Prodrug for Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
SerBut, or O-butyryl-l-serine, is an innovative, orally bioavailable prodrug of butyrate, a short-chain fatty acid (SCFA) with well-documented immunomodulatory properties.[1][2][3] Butyrate, a natural product of gut microbial fermentation of dietary fiber, is a known histone deacetylase (HDAC) inhibitor that can modulate gene expression, suppress inflammation, and promote the differentiation of regulatory T cells (Tregs).[1][4] However, its therapeutic potential has been hampered by poor oral bioavailability due to rapid metabolism in the gut, a foul odor and taste, and the need for high doses.[1][2][3][5] SerBut was developed to overcome these limitations by conjugating butyrate to L-serine, an amino acid that utilizes transporters to enhance systemic uptake and mask the undesirable sensory characteristics of butyrate.[1][2][3][5] This guide provides an in-depth technical overview of SerBut, its mechanism of action, and key experimental data.
Mechanism of Action
SerBut exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily driven by the systemic delivery of butyrate. The core mechanisms include histone deacetylase (HDAC) inhibition and the subsequent modulation of key immune cell populations and signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Upon systemic absorption and hydrolysis back into butyrate, SerBut functions as an HDAC inhibitor.[1] This inhibition leads to an increase in histone acetylation, altering chromatin structure and regulating the expression of genes involved in inflammation and immune regulation.[1] One of the key consequences of HDAC inhibition by butyrate is the upregulation of Foxp3, a transcription factor essential for the development and function of regulatory T cells (Tregs).[1]
Immunomodulation
SerBut has been shown to modulate both the lymphoid and myeloid compartments of the immune system, leading to a reduction in inflammatory responses in preclinical models of autoimmune diseases.
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T-Cell Modulation: SerBut promotes the induction of Tregs (CD4+Foxp3+ and CD8+Foxp3+) in the spleen and disease-associated lymph nodes.[1][6] It also upregulates the expression of inhibitory checkpoint markers, such as PD-1 and CTLA-4, on CD4+ and CD8+ T cells.[1][7] This increase in inhibitory signals and regulatory T-cell populations helps to suppress excessive immune responses.[1] In the context of experimental autoimmune encephalomyelitis (EAE), SerBut treatment reduced the number of pathogenic myelin oligodendrocyte glycoprotein (MOG)-specific Th17 cells.[1]
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Myeloid Cell Modulation: SerBut suppresses the activation of myeloid cells, including dendritic cells (DCs) and macrophages.[1] It achieves this by reducing the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II, which are crucial for antigen presentation and T-cell activation.[1][8] Furthermore, SerBut has been shown to inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), from activated bone marrow-derived dendritic cells (BMDCs).[1]
Signaling Pathways
The immunomodulatory effects of SerBut are mediated through key signaling pathways, primarily the inhibition of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of SerBut.
Table 1: In Vitro Efficacy of SerBut
| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |
| HDAC Inhibition | Raw 264.7 Macrophages | SerBut | 0.2 mM | Similar histone acetylation to 0.2 mM NaBut | [1] |
| BMDC Activation | BMDCs | SerBut | 0.2 mM | Suppression of MHC class II and CD80 | [1] |
| SerBut | > 0.2 mM | Dose-dependent suppression of CD86 | [1] | ||
| Cytokine Secretion | BMDCs | SerBut | 0.2 mM | Suppression of TNF secretion | [1] |
Table 2: In Vivo Efficacy of SerBut in Autoimmune Models
| Model | Treatment | Dose | Outcome | Reference |
| Collagen-Antibody-Induced Arthritis (CAIA) | SerBut (oral gavage, twice daily) | 25 mg | Significant reduction in arthritis scores | [6] |
| Increased Treg (Foxp3+CD25+) frequency in hock-draining lymph nodes and spleen | [1][6] | |||
| Experimental Autoimmune Encephalomyelitis (EAE) | SerBut (in drinking water and daily oral gavage) | 100 mM in water, 24 mg daily gavage | Significant reduction in EAE clinical scores | [1] |
| Increased PD-1 and CTLA-4 expression on CD4+ T cells | [1] | |||
| Expanded Treg population | [1] | |||
| Reduced MOG-specific Th17 cells | [1] | |||
| Reduced expression of CD40, CD86, and MHC class II on myeloid cells | [1] |
Experimental Protocols
Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model
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Induction of Arthritis: Arthritis is induced in mice by passive immunization with an anti-collagen antibody cocktail administered intravenously on day 0.[1][6] Three days later, an intraperitoneal injection of lipopolysaccharide (LPS) is given to synchronize and enhance the inflammatory response.[1][6]
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Treatment: Starting on day 4, mice are treated with SerBut (e.g., 25 mg) or a vehicle control (e.g., PBS) via oral gavage twice daily.[6]
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Assessment: The severity of arthritis is monitored and scored daily.[1][6]
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Analysis: At the end of the experiment, tissues such as the spleen and hock-draining lymph nodes are harvested for further analysis, including flow cytometry to assess immune cell populations (e.g., Tregs).[1][6]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
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Prophylactic Treatment: Mice are given drinking water containing 100 mM SerBut, L-Serine, or sodium butyrate (NaBut) for 14 days prior to disease induction.[1]
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Induction of EAE: EAE is induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[1]
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Therapeutic Treatment: Starting on day 2 after EAE induction, mice receive a once-daily oral gavage of SerBut (e.g., 24 mg), NaBut, L-Ser, or PBS.[1]
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Assessment: The clinical signs of EAE are scored daily.[1]
In Vitro Histone Acetylation Assay
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Cell Culture: Raw 264.7 macrophage cells are cultured in appropriate media.[1]
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Treatment: Cells are stimulated with various concentrations of SerBut, NaBut, or a positive control like trichostatin A (TSA), along with LPS (100 ng/ml) for 18 hours.[1]
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Lysis and Western Blotting: Whole-cell lysates are prepared and subjected to western blotting to probe for histone acetylation.[1]
In Vitro BMDC Activation Assay
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BMDC Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow.
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Treatment: BMDCs are incubated with a series of concentrations of SerBut or NaBut for 24 hours, followed by stimulation with LPS for 18 hours.[1]
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Analysis: The expression of cell surface markers such as MHC class II, CD80, and CD86 is analyzed by flow cytometry. The concentration of cytokines like TNF in the cell culture supernatant is measured by ELISA.[1]
Conclusion
SerBut represents a promising next-generation therapeutic for autoimmune and inflammatory diseases. By overcoming the significant limitations of oral butyrate administration, SerBut enables the systemic delivery of this potent immunomodulatory agent.[1][2][3][5] Its mechanism of action, centered on HDAC inhibition and the subsequent modulation of T-cell and myeloid cell responses, offers a targeted approach to dampening pathological inflammation without compromising the global immune response.[1][5] The preclinical data in models of rheumatoid arthritis and multiple sclerosis provide a strong rationale for its further development and clinical translation.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 4. The small chain fatty acid butyrate antagonizes the TCR-stimulation-induced metabolic shift in murine epidermal gamma delta T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
